molecular formula C9H13N3O B15275313 N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide

N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide

Cat. No.: B15275313
M. Wt: 179.22 g/mol
InChI Key: DNMGPENDMBGSJO-UHFFFAOYSA-N
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Description

N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide is a synthetic organic compound featuring a benzene ring substituted at the 3-position with a (methylamino)methyl group and a hydroxylated carboximidamide group at the 1-position. The carboximidamide moiety (N'-hydroxybenzene-1-carboximidamide) is structurally akin to amidoximes, which are known for their chelating properties and applications in metal-catalyzed reactions .

  • Metal coordination chemistry: The N,O-bidentate directing group in related structures enables C–H bond functionalization in catalysis .
  • Pharmaceutical research: Structural analogs serve as scaffolds for drug discovery, particularly in hydroxamic acid-based inhibitors or antimicrobial agents .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-3-(methylaminomethyl)benzenecarboximidamide

InChI

InChI=1S/C9H13N3O/c1-11-6-7-3-2-4-8(5-7)9(10)12-13/h2-5,11,13H,6H2,1H3,(H2,10,12)

InChI Key

DNMGPENDMBGSJO-UHFFFAOYSA-N

Isomeric SMILES

CNCC1=CC(=CC=C1)/C(=N/O)/N

Canonical SMILES

CNCC1=CC(=CC=C1)C(=NO)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The methylamino substituent (-(CH₂)N(H)CH₃) results in a lower molecular weight (208.24 g/mol) compared to bulkier groups like piperidinyl (233.31 g/mol) or morpholinyl (235.28 g/mol). This may enhance solubility in aqueous media .

The trifluoromethyl derivative () shares structural similarities with antioxidant hydroxamic acids like those in , which exhibit radical scavenging activity .

Synthetic Flexibility: Morpholinyl and piperidinyl derivatives are synthesized using standardized protocols involving substituted benzoyl chlorides and amine nucleophiles, followed by hydroxylamine treatment . The methylamino variant likely follows a similar pathway.

Safety and Handling :

  • Piperidinyl and morpholinyl analogs require precautions such as glovebox use and storage at -20°C, as indicated by hazard statements in Safety Data Sheets (SDS) .

Research Findings and Data Gaps

  • Metal Coordination: highlights that N,O-bidentate groups in related compounds facilitate C–H activation in palladium-catalyzed reactions. The methylamino variant’s smaller substituent may improve steric accessibility for metal binding .
  • Data Limitations: Direct pharmacological or catalytic data for this compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

N'-Hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula: C9H12N4O
  • Molecular Weight: 192.22 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer activity:

  • Cytotoxicity Studies : In vitro tests demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential as a therapeutic agent in cancer treatment .
  • Tumor Growth Suppression : Animal model studies revealed that treatment with this compound resulted in suppressed tumor growth in mice, suggesting its effectiveness in vivo .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for anticancer drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Antibacterial Effects : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 1.9 to 7.8 µg/mL, demonstrating significant antibacterial potential .
  • Antifungal Activity : In addition to antibacterial effects, it showed antifungal activity against Candida albicans with comparable MIC values .

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound:

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values Findings
AnticancerMCF Cell Line25.72 ± 3.95 μMInduces apoptosis; suppresses tumor growth
AntibacterialStaphylococcus aureus1.9 µg/mLSignificant antibacterial activity
AntifungalCandida albicans7.8 µg/mLEffective antifungal properties

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing tumors demonstrated that administration of this compound led to a marked reduction in tumor size compared to control groups receiving no treatment . This highlights the compound's potential as a viable cancer therapeutic.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells . This finding is crucial for understanding how this compound exerts its anticancer effects.

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